molecular formula C15H9ClF3N3O2 B2454620 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline CAS No. 551920-88-8

5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline

Cat. No.: B2454620
CAS No.: 551920-88-8
M. Wt: 355.7
InChI Key: IJSIHQVTUZSBSP-UHFFFAOYSA-N
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Description

“5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline” is a chemical compound with the molecular formula C15H9ClF3N3O2 . It has a molecular weight of 355.70 .


Synthesis Analysis

The synthesis of such compounds often involves complex organic chemistry processes. For instance, the synthesis of quinoline derivatives, which are structurally similar to the compound , can be achieved via various methods such as the Skraup, Doebner, Doebner Miller, Pfitzinger, Gauld Jacobs, Riehm, Combes, Conard-Limpach and Povarov reactions . Additionally, microwave-assisted synthesis methods have been developed that are pollution-free, energy-efficient, less time-consuming, and involve one-pot reactions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline core with a chlorine atom at the 5-position and a 4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl group attached via an oxygen atom at the 8-position .

Scientific Research Applications

Synthesis and Structural Studies

  • Research has explored the synthesis of various pyrimidoquinoline derivatives, including 5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline. One study focused on synthesizing pyrimido[5,4-b]quinolines related to riboflavin, highlighting alternative synthetic routes and the challenges in obtaining desired derivatives due to isomeric mixtures (Levine & Bardos, 1972).

Pharmacological Investigations

  • The compound has been studied in the context of its pharmacological properties, such as its role as a phosphodiesterase 4 inhibitor, which can be significant in treating various inflammatory conditions. However, this study might slightly deviate from your criteria since it discusses a similar compound and its effects, which could be relevant for comparative research (Billah et al., 2002).

Antifungal and Antibacterial Potential

  • Some derivatives of the compound have been synthesized and evaluated for potential antifungal and antibacterial properties, indicating its potential use in developing new antimicrobial agents. This includes the study of novel quinoline derivatives like 8-methoxy-4-methylquinoline, which demonstrate antibacterial activity against various bacterial strains (Singh et al., 2010).

Radiosynthesis for Medical Imaging

  • The compound has been a subject of study in radiosynthesis for medical imaging applications. For example, a study on the radiosynthesis of [14C]XEN-D0401, a derivative of the compound, demonstrates its potential in developing radiopharmaceuticals for medical diagnostics (Kitson et al., 2010).

Chemical Properties and Reactivity

  • Research on the compound and its derivatives has also delved into understanding their chemical properties and reactivity. This includes studies on molecular structure, protonation trends, and synthesis pathways, which are essential for designing and utilizing these compounds in various scientific applications (Dyablo et al., 2016).

Properties

IUPAC Name

5-chloro-8-[4-methoxy-6-(trifluoromethyl)pyrimidin-2-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3N3O2/c1-23-12-7-11(15(17,18)19)21-14(22-12)24-10-5-4-9(16)8-3-2-6-20-13(8)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSIHQVTUZSBSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(F)(F)F)OC2=C3C(=C(C=C2)Cl)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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